N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide
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Overview
Description
“N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-bromobenzenesulfonamide” is a complex chemical compound with potential applications in scientific research . It is also known by registry numbers such as ZINC000017177659 .
Molecular Structure Analysis
The molecular structure of a compound like this would involve several functional groups, including an azepan-1-yl group, a pyridazin-3-yl group, and a benzenesulfonamide group . These groups contribute to the overall properties of the compound. For a detailed molecular structure analysis, it would be best to use software like ChemDraw or refer to a crystallography database.Scientific Research Applications
Organic Synthesis Techniques
One area of research focuses on the development of novel synthesis techniques for benzonitriles and related compounds, utilizing (hetero)aryl bromides and electrophilic cyanation reagents. The efficiency of these methodologies has been demonstrated through the synthesis of pharmaceutical intermediates, highlighting the potential of similar compounds in facilitating diverse chemical reactions (Anbarasan, Neumann, & Beller, 2011).
Medicinal Chemistry Applications
In medicinal chemistry, the focus has been on the synthesis of novel compounds with potential therapeutic applications. For example, sulfonamide derivatives have been explored for their role in the synthesis of pyrrolobenzothiadiazepine precursors, offering insights into the development of new drugs (Hamasharif, Smith, Curran, & Hemming, 2017). Another study highlighted the synthesis and characterization of bifunctional oligo-α-aminopyridines and their copper(II) complexes, indicating the versatility of similar compounds in coordinating with metals for potential applications in catalysis and material science (Hasan et al., 2003).
Material Science and Catalysis
Research has also been conducted on the design and stability of novel catalysts for organic reactions. For instance, the synthesis of methylbenzenesulfonamide CCR5 antagonists explores the role of pyridine and bromine atoms in developing small molecular antagonists, potentially useful in HIV-1 infection prevention (Cheng De-ju, 2015). Additionally, the development of sulfonamide-substituted iron phthalocyanine for olefin oxidation highlights the importance of solubility and stability in designing efficient oxidation catalysts (Işci et al., 2014).
Advanced Organic Chemistry
The use of N-fluorobenzenesulfonimide as an Ag(i)-catalyst attenuator in the cycloisomerization of tryptamine-derived ynesulfonamide to azepino[4,5-b]indole derivatives showcases the innovative application of sulfonamide compounds in facilitating complex organic transformations (Pang et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O2S/c23-18-7-11-20(12-8-18)30(28,29)26-19-9-5-17(6-10-19)21-13-14-22(25-24-21)27-15-3-1-2-4-16-27/h5-14,26H,1-4,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLLEDNXYWMCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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